molecular formula C13H18O3 B12522433 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran CAS No. 688005-06-3

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran

Cat. No.: B12522433
CAS No.: 688005-06-3
M. Wt: 222.28 g/mol
InChI Key: RLCBAILQQFCTEN-UHFFFAOYSA-N
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Description

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through cyclization reactions. This can be achieved by reacting suitable precursors such as phenols with aldehydes or ketones under acidic or basic conditions.

    Introduction of Substituents: The ethyl, dimethoxy, and methyl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while ethylation can be performed using ethyl bromide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofurans.

Scientific Research Applications

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran
  • 3-Ethyl-4,5-dimethoxy-2-methyl-1,3-dihydro-2-benzofuran
  • 3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-1-benzofuran

Uniqueness

3-Ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

688005-06-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethyl-4,5-dimethoxy-1-methyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C13H18O3/c1-5-10-12-9(8(2)16-10)6-7-11(14-3)13(12)15-4/h6-8,10H,5H2,1-4H3

InChI Key

RLCBAILQQFCTEN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2OC)OC)C(O1)C

Origin of Product

United States

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